2-(4-Cyanophenyl)-3-methylbutanoic acid 2-(4-Cyanophenyl)-3-methylbutanoic acid
Brand Name: Vulcanchem
CAS No.: 70888-01-6
VCID: VC5232475
InChI: InChI=1S/C12H13NO2/c1-8(2)11(12(14)15)10-5-3-9(7-13)4-6-10/h3-6,8,11H,1-2H3,(H,14,15)
SMILES: CC(C)C(C1=CC=C(C=C1)C#N)C(=O)O
Molecular Formula: C12H13NO2
Molecular Weight: 203.241

2-(4-Cyanophenyl)-3-methylbutanoic acid

CAS No.: 70888-01-6

Cat. No.: VC5232475

Molecular Formula: C12H13NO2

Molecular Weight: 203.241

* For research use only. Not for human or veterinary use.

2-(4-Cyanophenyl)-3-methylbutanoic acid - 70888-01-6

Specification

CAS No. 70888-01-6
Molecular Formula C12H13NO2
Molecular Weight 203.241
IUPAC Name 2-(4-cyanophenyl)-3-methylbutanoic acid
Standard InChI InChI=1S/C12H13NO2/c1-8(2)11(12(14)15)10-5-3-9(7-13)4-6-10/h3-6,8,11H,1-2H3,(H,14,15)
Standard InChI Key OVVNKGRLBZFBNO-UHFFFAOYSA-N
SMILES CC(C)C(C1=CC=C(C=C1)C#N)C(=O)O

Introduction

2-(4-Cyanophenyl)-3-methylbutanoic acid is an organic compound that features a cyanophenyl group attached to a butanoic acid backbone. This compound is recognized for its unique structural characteristics, which influence its reactivity and interactions with biological systems. It is classified as an aromatic compound due to the presence of the cyanophenyl group, imparting specific chemical properties useful in research and industrial applications .

Synthesis Methods

The synthesis of 2-(4-Cyanophenyl)-3-methylbutanoic acid typically involves the reaction of 4-cyanobenzaldehyde with an alkylating agent under controlled conditions. One prevalent method utilizes Grignard reagents, such as methylmagnesium bromide, which react with 4-cyanobenzaldehyde to form the corresponding alcohol. This alcohol is then oxidized to yield the desired carboxylic acid.

Synthesis Steps:

  • Preparation of the Alcohol: Reaction of 4-cyanobenzaldehyde with methylmagnesium bromide.

  • Oxidation: The resulting alcohol is oxidized to form 2-(4-Cyanophenyl)-3-methylbutanoic acid.

Applications and Research Findings

2-(4-Cyanophenyl)-3-methylbutanoic acid has diverse applications across various scientific fields, particularly within pharmaceuticals and materials science. Its unique structural features make it valuable for ongoing research and industrial applications.

Field of ApplicationDescription
PharmaceuticalsPotential intermediate in drug synthesis due to its unique chemical properties.
Materials ScienceUsed in the development of new materials with specific properties.

Chemical Reactions and Interactions

This compound can undergo several types of chemical reactions, including oxidation, esterification, and amidation, due to the presence of the carboxylic acid group. These reactions are crucial for its applications in organic synthesis and drug development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator